![molecular formula C10H8ClN3 B1464713 6-(2-Chlorophenyl)pyrimidin-4-amine CAS No. 1249345-65-0](/img/structure/B1464713.png)
6-(2-Chlorophenyl)pyrimidin-4-amine
Overview
Description
“6-(2-Chlorophenyl)pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been reported in several studies . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Scientific Research Applications
Antitubercular Agents
The pyrimidine derivatives have been explored for their potential as antitubercular agents . Research has shown that certain pyrimidine compounds exhibit significant in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis . These compounds, including variations of the 6-(2-Chlorophenyl)pyrimidin-4-amine structure, offer insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring. The minimum inhibitory concentration (MIC) values and non-cytotoxic nature to Vero cell lines make them promising candidates for further development in TB treatment.
Therapeutic Potential in Oncology
Pyrimidine derivatives, including 6-(2-Chlorophenyl)pyrimidin-4-amine, are being investigated for their therapeutic potential in oncology . The pyridopyrimidine moiety, a close relative of the compound , is present in several relevant drugs and has been studied for the development of new cancer therapies. These compounds target various pathways involved in cancer cell proliferation and survival, offering a route for the development of novel anticancer drugs .
Antioxidant Properties
Some pyrimidine derivatives have shown potent antioxidant activity . The substitution patterns on the pyrimidine ring can significantly influence this activity. For instance, compounds with electron-donating groups on the thienopyrimidine ring have demonstrated higher antioxidant potential compared to ascorbic acid . This suggests that 6-(2-Chlorophenyl)pyrimidin-4-amine could be modified to enhance its antioxidant properties for potential therapeutic applications.
Drug-Likeness and Lead Optimization
The drug-likeness of pyrimidine derivatives is an important aspect of their scientific application. Compounds with a ClogP value less than 4 and a molecular weight under 400, such as 6-(2-Chlorophenyl)pyrimidin-4-amine, are likely to maintain drug-likeness during lead optimization processes . This makes them suitable candidates for further development into therapeutic agents.
properties
IUPAC Name |
6-(2-chlorophenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQSXUIDYNNEBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chlorophenyl)pyrimidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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